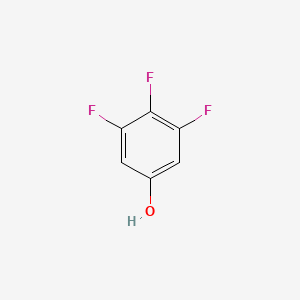

3,4,5-Trifluorophenol

Vue d'ensemble

Description

3,4,5-Trifluorophenol (CAS 99627-05-1) is a fluorinated aromatic compound with the molecular formula C₆H₃F₃O. It is characterized by three fluorine atoms substituted at the 3-, 4-, and 5-positions of the phenol ring, creating a highly electron-deficient aromatic system. Key physicochemical properties include a density of 1.473 g/cm³, a melting point of 52–55°C, and a boiling point of 199.7°C at 760 mmHg . Its refractive index (1.471) and flash point (86.3°C) further highlight its stability and reactivity under standard conditions. The compound is utilized in diverse applications, such as catalysis, organic synthesis, and quantum chemistry, owing to its unique electronic and steric properties .

Méthodes De Préparation

Hydrolysis of 1-Halo-3,4,5-Trifluorobenzene Derivatives

Reaction Mechanism and General Procedure

The hydrolysis of 1-chloro-3,4,5-trifluorobenzene or analogous halides represents a direct route to 3,4,5-trifluorophenol. As detailed in CN1861554A , this method involves a two-step process:

-

Amination : Reaction of 1-chloro-3,4,5-trifluorobenzene with aqueous ammonia under high pressure (100–200°C) to form 3,4,5-trifluoroaniline.

-

Diazotization-Hydrolysis : Conversion of the aniline intermediate to the target phenol via diazotization with sodium nitrite and subsequent hydrolysis in the presence of sulfuric acid and copper sulfate.

The overall reaction equations are:

6\text{H}2\text{F}3\text{Cl} + \text{NH}3 \rightarrow \text{C}6\text{H}2\text{F}3\text{NH}2 + \text{HCl} \quad \text{(Step 1)}

6\text{H}2\text{F}3\text{NH}2 + \text{NaNO}2 + \text{H}2\text{SO}4 \rightarrow \text{C}6\text{H}2\text{F}3\text{OH} + \text{N}2 + \text{NaHSO}4 \quad \text{(Step 2)}

Optimization and Yield Data

Key parameters influencing yield include temperature, catalyst type, and reaction time. Data from 11 experimental embodiments in CN1861554A reveal the following trends:

Table 1: Diazotization-Hydrolysis Conditions and Yields

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Diazotization Temperature | -5°C to 10°C | 94–95 | >99.5 |

| Hydrolysis Temperature | 120–140°C | 73.5–77.7 | >99.5 |

| Catalyst (CuSO₄) | 0.5–1.2 mol% | — | — |

| Reaction Time (Step 2) | 6.5–13 hours | — | — |

Copper sulfate emerged as the most effective catalyst, with yields reaching 77.7% under optimized conditions . Lower temperatures during diazotization minimized side reactions, while prolonged hydrolysis times improved conversion rates.

Diazotization-Hydrolysis of 3,4,5-Trifluoroaniline

Industrial-Scale Process

Tianye Chemicals describes a modified diazotization-hydrolysis method starting directly from 3,4,5-trifluoroaniline, bypassing the amination step. The procedure involves:

-

Diazotization : Treatment of 3,4,5-trifluoroaniline with nitrosylsulfuric acid (HNO·HSO₄) at -5°C to 70°C.

-

Hydrolysis : Heating the diazonium salt with sulfuric acid and copper(II) sulfate at reflux.

This method achieves a yield of 90.2% with a purity exceeding 99.5% . The elimination of the amination step reduces production time but requires high-purity aniline as a starting material.

Comparative Analysis

When contrasted with the halide hydrolysis route (Section 1), this method offers higher yields (90.2% vs. 77.7%) but depends on the availability of 3,4,5-trifluoroaniline. Industrial feasibility thus hinges on upstream aniline synthesis capabilities.

Sulfolane-Mediated Hydrolysis Under High-Pressure Conditions

Process Overview

An alternative route employs sulfolane as a solvent and potassium hydroxide as a base under high-pressure conditions (7500.75 Torr) at 150°C . This single-step hydrolysis of 1-bromo-3,4,5-trifluorobenzene proceeds via nucleophilic aromatic substitution:

6\text{H}2\text{F}3\text{Br} + \text{KOH} \rightarrow \text{C}6\text{H}2\text{F}3\text{OH} + \text{KBr}

Performance Metrics

-

Advantages : Eliminates diazotization steps, reducing byproduct formation.

-

Limitations : Requires specialized autoclave equipment and inert atmospheres, increasing capital costs.

Copper-Catalyzed Dehalogenation

Mechanistic Insights

Copper catalysts, including cuprous chloride (CuCl) and cupric nitrate (Cu(NO₃)₂), facilitate dehalogenation of 1-halo-3,4,5-trifluorobenzenes in ammoniacal solutions. For example, using CuCl (0.04–0.05 mol%) at 165–180°C for 6.5 hours achieves a 90.9% yield .

Table 2: Catalyst Performance in Dehalogenation

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| CuCl | 165–180 | 6.5 | 90.9 |

| CuSO₄ | 155–165 | 8 | 95.5 |

| Cu(NO₃)₂ | 140–155 | 7.5 | 92.0 |

Economic Considerations

While copper catalysts enhance reaction rates, catalyst recovery and potential environmental impacts from copper residues necessitate additional purification steps.

Critical Comparison of Methods

Yield and Scalability

-

Highest Yield : Diazotization-hydrolysis of 3,4,5-trifluoroaniline (90.2%) .

-

Best Scalability : Hydrolysis of 1-halo derivatives (77.7% yield, low-cost reagents) .

Industrial Adoption

Analyse Des Réactions Chimiques

Types of Reactions: 3,4,5-Trifluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The hydroxyl group can be substituted with other functional groups.

Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of hydroxy derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halogens, alkylating agents, and acylating agents are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products:

Substitution Reactions: Products include various substituted phenols.

Oxidation Reactions: Products include quinones and other oxidized compounds.

Reduction Reactions: Products include hydroxy derivatives.

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Synthesis of Liquid Crystals

3,4,5-Trifluorophenol is utilized as an intermediate in the production of liquid crystals. These materials are essential for various display technologies, including LCDs and OLEDs. The compound can be used to synthesize difluorooxymethylene-bridged liquid crystals, which exhibit significant thermal stability and electro-optical properties .

2. Functionalization Reactions

The compound serves as a substrate for regioselective functionalization reactions involving organometallic intermediates. This allows for the creation of more complex fluorinated compounds that have applications in pharmaceuticals and agrochemicals .

Environmental Research

1. Biodegradation Studies

Research has shown that this compound can be degraded by specific microbial strains. For instance, studies using Nuclear Magnetic Resonance (NMR) have detailed the biodegradation pathways of fluorinated phenols, indicating the formation of metabolites like 3-fluorocatechol and 2-fluoromuconate during microbial degradation processes . This research is crucial for understanding the environmental impact of fluorinated compounds and developing bioremediation strategies.

Photodissociation Dynamics

Recent studies have explored the photodissociation dynamics of this compound using advanced spectroscopic techniques. The findings indicate that this compound exhibits photofragmentation behavior similar to that of non-fluorinated phenols, which is significant for understanding its reactivity under UV light exposure . This property could be relevant in fields such as photochemistry and atmospheric science.

Case Studies

Mécanisme D'action

The mechanism of action of 3,4,5-Trifluorophenol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.

Pathways Involved: It can modulate biochemical pathways, including those involved in oxidative stress, signal transduction, and metabolic processes.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Fluorophenols exhibit distinct properties based on the number and position of fluorine substituents. Below is a comparative analysis of trifluorophenol isomers and related halogenated phenols:

Key Observations :

- Electronic Effects: The fluorine atoms in this compound create a pronounced electron-withdrawing effect, reducing the aromatic ring’s electron density compared to chlorinated analogs like 3,4,5-trichlorophenol. This enhances its reactivity in electrophilic substitutions and catalytic applications .

- Thermal Stability: Fluorophenols generally have lower boiling points than chlorophenols due to weaker intermolecular forces (e.g., this compound: 199.7°C vs. 3,4,5-trichlorophenol: 277–279°C) .

Activité Biologique

3,4,5-Trifluorophenol (TFP) is a fluorinated phenolic compound with the chemical formula C₆H₃F₃O. Its unique structure, characterized by three fluorine atoms at the 3, 4, and 5 positions of the phenolic ring, imparts distinctive biological activities and properties. This article explores the biological activity of TFP, including its interactions with biological systems, potential applications in drug development, and relevant research findings.

- Molecular Weight : Approximately 148.08 g/mol

- Melting Point : 55 to 59 °C

- Boiling Point : 177 °C

- Solubility : Soluble in water and methanol

The presence of fluorine enhances TFP's lipophilicity and alters its acidity (pKa), making it a candidate for various biological applications. The trifluoromethyl group contributes to its stability and reactivity compared to non-fluorinated analogs .

The biological activity of TFP can be attributed to its ability to interact with various biological molecules. Key mechanisms include:

- Enzyme Interaction : TFP can inhibit specific enzymes due to its ability to interact with functional groups within these proteins. This property is valuable for studying enzyme mechanisms and developing therapeutic strategies.

- Biodegradation : Studies using ^19F NMR have shown that TFP can undergo biodegradation processes involving microbial metabolism. For instance, certain microbes can convert TFP into non-fluorinated metabolites through oxidative dehalogenation pathways .

Biological Applications

-

Drug Development :

- TFP's lipophilic nature may enhance drug membrane permeability and bioavailability, making it suitable for designing novel pharmaceuticals.

- Its potential as an enzyme inhibitor opens avenues for therapeutic applications in treating diseases where specific enzymes are overactive.

-

Research Tool :

- TFP is utilized in biochemical studies as a probe to investigate biological pathways and enzyme interactions.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of TFP on phenol hydroxylase, an enzyme involved in phenolic compound metabolism. The results indicated that TFP could significantly reduce enzyme activity, suggesting its potential as a lead compound for developing enzyme inhibitors targeting similar pathways .

Case Study 2: Microbial Biodegradation

Research demonstrated that microbial strains could metabolize TFP through a series of enzymatic reactions leading to the formation of non-fluorinated catechols. This finding highlights the environmental implications of TFP's biodegradation and its potential use in bioremediation strategies .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between TFP and related compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2,4-Difluorophenol | C₆H₄F₂O | Contains two fluorine atoms |

| 2,6-Difluorophenol | C₆H₄F₂O | Different fluorine positioning |

| Trifluoromethylphenol | C₇H₅F₃O | Contains a trifluoromethyl group |

| Pentafluorophenol | C₆F₅OH | All hydrogen atoms replaced by fluorine |

Uniqueness of TFP : The specific arrangement of fluorine atoms around the hydroxyl group enhances its chemical reactivity while maintaining stability, distinguishing it from other fluorinated phenols.

Safety and Toxicity Considerations

While specific toxicity data on TFP is limited, it is classified as an irritant and potentially hazardous due to its corrosive nature. Standard laboratory safety practices should be followed when handling this compound .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for high-purity 3,4,5-trifluorophenol, and how do they address impurities like dehalogenation byproducts?

- Methodology : Two primary methods are highlighted:

- Lithium-Halogen Exchange : Starting with 3,4,5-trifluorobromobenzene, lithium-halogen exchange using n-butyllithium at ultra-low temperatures followed by borate ester quench yields 3,4,5-trifluorophenyl borate. Oxidation with H₂O₂ and acid hydrolysis produces the phenol with >99.9% purity and <50 ppm dehalogenation impurities. This method is favored for its mild conditions and scalability .

- Copper-Catalyzed Hydrolysis : A tert-butanol-mediated esterification with copper catalysts and ligands, followed by sulfuric acid hydrolysis, achieves 76% yield and >99% purity. This route avoids harsh conditions and enables continuous production .

Q. How can researchers validate the purity of this compound, and what analytical standards are critical?

- Methodology :

- Gas Chromatography (GC) : The compound is typically ≥99.5% pure by GC, with residual solvents (e.g., tert-butanol) and dehalogenated byproducts (e.g., di- or mono-fluorophenols) as key impurities .

- Spectroscopic Techniques : NMR (¹⁹F and ¹H) confirms regiochemistry, while FT-IR identifies hydroxyl and aromatic C-F stretches. Compare with spectral libraries for isomers (e.g., 2,3,4-trifluorophenol) to avoid misassignment .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Handling Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles due to its corrosive (R34) and skin-irritating properties .

- Ventilation : Use fume hoods to avoid inhalation; the compound has a flashpoint of 86.3°C, requiring storage away from ignition sources .

- Waste Disposal : Classify as hazardous (R51/53) and neutralize with alkaline solutions before disposal .

Advanced Research Questions

Q. How does the fluorination pattern of this compound influence its photodissociation dynamics under UV irradiation?

- Experimental Design :

- Ultraviolet Photodissociation (UV-PD) : At 30102 cm⁻¹ excitation energy, this compound undergoes O-H bond cleavage, generating 3,4,5-trifluorophenoxyl radicals. High-resolution time-of-flight mass spectrometry (HR-TOF-MS) tracks kinetic energy release (TKER) and vibrational modes (Herzberg notation) of radicals .

- Comparative Analysis : Contrast with 2,4,6-trifluorophenol to assess how fluorine positioning affects radical stability and dissociation pathways .

Q. Can this compound act as a catalyst precursor in boron-mediated amidation reactions?

- Methodology :

- In Situ Catalyst Formation : React this compound with BH₃·SMe₂ (2:1 ratio) to generate a borate catalyst for direct amidation of carboxylic acids and amines. This avoids isolation steps and achieves yields comparable to pre-synthesized catalysts (e.g., 85% for amide 4) .

- Substrate Scope : Test coordination-resistant substrates (e.g., sterically hindered amines) to evaluate catalytic efficiency. Monitor reaction progress via LC-MS or ¹⁹F NMR .

Q. What role does this compound play in the synthesis of fluorinated liquid crystal intermediates?

- Application in Materials Science :

- Structural Role : As a polar head group, its trifluorinated aromatic core enhances dielectric anisotropy in liquid crystals. Synthesize derivatives like 4'-trans-4-propylcyclohexyl-3,4,5-trifluorobiphenyl for thin-film transistor (TFT) displays .

- Quality Control : Ensure GC purity ≥99.5% and melting point consistency (52–55°C) to prevent phase defects in liquid crystal matrices .

Q. How do competing synthesis routes for this compound impact its utility in enzyme interaction studies?

- Contradiction Analysis :

- Lithium-Based Synthesis : Yields ultra-pure product suitable for biochemical assays (e.g., hydrogen-bonding studies with enzymes), but residual lithium salts may interfere with assays .

- Copper-Catalyzed Route : Higher throughput but risks trace copper contamination, which could inhibit metalloenzymes. Include chelating agents (e.g., EDTA) in buffers to mitigate interference .

Q. Methodological Notes

Propriétés

IUPAC Name |

3,4,5-trifluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTWIJKGTUGZJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380718 | |

| Record name | 3,4,5-Trifluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99627-05-1 | |

| Record name | 3,4,5-Trifluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99627-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trifluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trifluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 3,4,5-trifluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-Trifluorophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZDN5FRN89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.